(Z)-N'-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural configuration and the presence of both pyridine and indazole moieties. This dual functionality enhances its binding affinity to various biological targets and its potential as a versatile pharmacophore .
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(Z)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H15N5O/c20-14(19-16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)17-18-13/h3-4,7-9H,1-2,5-6H2,(H,17,18)(H,19,20)/b16-9- |
InChI Key |
LTGOZTIYPADWPG-SXGWCWSVSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CN=CC=C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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